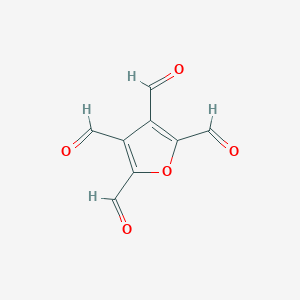

Furan-2,3,4,5-tetracarbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

37812-28-5 |

|---|---|

Molecular Formula |

C8H4O5 |

Molecular Weight |

180.11 g/mol |

IUPAC Name |

furan-2,3,4,5-tetracarbaldehyde |

InChI |

InChI=1S/C8H4O5/c9-1-5-6(2-10)8(4-12)13-7(5)3-11/h1-4H |

InChI Key |

SOKUOYOIOZDCHJ-UHFFFAOYSA-N |

SMILES |

C(=O)C1=C(OC(=C1C=O)C=O)C=O |

Canonical SMILES |

C(=O)C1=C(OC(=C1C=O)C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies Towards Furan 2,3,4,5 Tetracarbaldehyde and Analogues

Retrosynthetic Analysis of Poly-aldehyde Furan (B31954) Systems

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For Furan-2,3,4,5-tetracarbaldehyde, two primary disconnections are most logical. The first involves the disconnection of the carbon-carbon bonds between the furan ring and the aldehyde carbons. This approach simplifies the target to a tetra-functionalized furan, which could then be derived from a simpler furan derivative through sequential functional group introductions.

A second, more fundamental approach involves breaking the bonds of the furan ring itself. A key retrosynthetic disconnection for furans leads back to a 1,4-dicarbonyl compound, which can cyclize under acidic conditions in a process known as the Paal-Knorr synthesis. organic-chemistry.orgyoutube.com Applying this to the target molecule would reveal a highly oxidized and complex 1,4-dicarbonyl precursor. A hypothetical precursor for this compound via this route would be a hexacarbonyl compound, presenting its own formidable synthetic challenges.

Another retrosynthetic strategy considers the furan ring as a "masked" functional group. For instance, a furan can be used as a protecting group for a 1,4-dicarbonyl system that can be revealed later through oxidation. youtube.com This highlights the dual nature of the furan ring in synthesis, serving as both a target and a tool.

Direct Functionalization Strategies on Furan Cores

Introducing all four aldehyde groups directly onto a pre-existing furan ring is a challenging but potentially efficient strategy. This would involve the regioselective introduction of functional groups at all four positions of the furan core.

One potential route to poly-aldehydic furans is the selective oxidation of furan derivatives bearing alkyl or hydroxymethyl substituents. For example, a tetramethylfuran or a tetrahydroxymethylfuran could serve as a precursor. However, the oxidation of furan derivatives is often complicated by the sensitivity of the furan ring itself, which can undergo ring-opening or polymerization under harsh oxidative conditions. researchgate.net Vapour-phase catalytic oxidation of furan and its derivatives often leads to maleic acid. researchgate.net

Biocatalytic methods offer a high degree of selectivity under mild conditions. While many studies focus on the oxidation of furan aldehydes to their corresponding carboxylic acids, these enzymatic systems highlight the potential for selective transformations on the furan core. acs.orgfrontiersin.orgresearchgate.net The development of biocatalysts for the reverse reaction, or for the selective oxidation of methyl groups to aldehydes, could provide a viable pathway.

| Oxidation Strategy | Precursor | Potential Reagents/Catalysts | Challenges |

| Chemical Oxidation | Tetramethylfuran | Vanadium-based catalysts (V₂O₅) | Ring-opening to form maleic acid derivatives. researchgate.net |

| Chemical Oxidation | Tetrakis(hydroxymethyl)furan | Mild oxidants (e.g., PCC, Dess-Martin periodinane) | Over-oxidation, substrate stability, multi-step process. |

| Biocatalytic Oxidation | Furfural (B47365), HMF | Whole-cell biocatalysts (e.g., Pseudomonas putida) | Primarily used for oxidation to carboxylic acids, not aldehyde formation. frontiersin.orgresearchgate.net |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) on the ring complexes with an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.org For π-excessive heterocycles like furan, lithiation predominantly occurs at the C-2 position, even without a directing group. uwindsor.ca

To achieve tetra-substitution, a stepwise approach would be necessary. For instance, starting with furan, one could perform a Vilsmeier-Haack formylation to introduce an aldehyde at the 2-position. researchgate.net This formyl group could then potentially act as a DMG itself, or other DMGs could be installed to direct subsequent functionalizations at the remaining positions. However, the directing power of multiple groups and the stability of the intermediate lithiated species would need to be carefully managed. The anionic Fries rearrangement is a related reaction where an O-aryl carbamate (B1207046) rearranges upon ortho-lithiation, which could be another tool for introducing functionality. uwindsor.ca

| Reaction | Substrate | Reagents | Product | Reference |

| Vilsmeier-Haack Formylation | Furan | DMF, POCl₃ | Furan-2-carboxaldehyde | researchgate.net |

| Directed Lithiation | Anisole (example) | n-BuLi | 2-Lithioanisole | wikipedia.org |

| Directed Lithiation | Furan | n-BuLi | 2-Lithiofuran | uwindsor.ca |

Convergent Multi-Step Syntheses from Precursor Molecules

The most common method for constructing the furan ring is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.orgpharmaguideline.com To synthesize a tetrasubstituted furan, a correspondingly substituted 1,4-dione is required. youtube.comyoutube.com Other powerful cyclization methods include:

Feist-Benary Furan Synthesis: The reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. pharmaguideline.com

Synthesis from Alkynes: Various metal-catalyzed cyclizations of alkynes with carbonyl compounds or other functional groups have been developed to produce highly substituted furans. nih.govorganic-chemistry.org

Multicomponent Reactions: Strategies that combine three or more starting materials in a single pot to form a complex product, such as the phosphine-mediated synthesis of polysubstituted furans from activated olefins and acyl chlorides. nih.gov

These methods could potentially be adapted to create a furan ring with substituents that can be subsequently oxidized to aldehydes.

| Cyclization Method | Key Precursors | Description | Reference |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed intramolecular cyclization and dehydration. | organic-chemistry.org |

| Metalloradical Cyclization | Alkynes, α-Diazocarbonyls | Cobalt(II)-catalyzed radical cyclization to form substituted furans. | nih.gov |

| Phosphine-Mediated Multicomponent Reaction | Activated olefins, Acyl chlorides | Catalytic phosphine (B1218219) mediates a cascade reaction to form tri- or tetrasubstituted furans. | nih.gov |

| Intramolecular Cyclization | Unsaturated acyloxy sulfones | Deprotonation followed by intramolecular cyclization and dehydration. | nih.gov |

A plausible, albeit lengthy, route would involve the stepwise introduction of the four aldehyde groups onto the furan ring, possibly in combination with ring formation. This would involve a sequence of protection, functionalization, and deprotection steps.

For example, one could start with a 2,5-disubstituted furan, where the substituents are precursors to aldehydes (e.g., -CH₂OH or -Br). The remaining 3- and 4-positions could then be functionalized. Halogenation of furans can be controlled to an extent, providing handles for further reactions. For example, bromination of furan in DMF at low temperatures can yield 2-bromofuran. pharmaguideline.com Subsequent halogen-metal exchange followed by quenching with a formylating agent (like DMF) is a standard method for introducing an aldehyde group.

This stepwise approach, while potentially low-yielding due to the number of steps, offers a high degree of control over the substitution pattern. The challenge lies in finding conditions that are compatible with the increasingly electron-deficient and potentially unstable nature of the furan ring as more aldehyde groups are added.

Chemoenzymatic and Biocatalytic Routes to Aldehyde-Functionalized Furans

The selective introduction of aldehyde groups onto a furan ring using enzymatic methods is an area of growing interest, offering mild reaction conditions and high selectivity, thereby avoiding the use of harsh or toxic reagents. youtube.com While a direct biocatalytic route to this compound has not been reported, research on simpler aldehyde-functionalized furans, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), provides a foundation for future developments.

Biocatalysis has been successfully employed for both the reduction and oxidation of furan aldehydes. nih.govresearchgate.net For instance, oxidoreductases and dehydrogenases are capable of converting the aldehyde groups of furfural and HMF into alcohols or carboxylic acids. nih.govresearchgate.net These transformations are often part of chemoenzymatic cascades, where multiple reaction steps are carried out in a single pot, sometimes combining chemical and enzymatic catalysts. researchgate.net

The enzymatic oxidation of HMF is a well-studied example of generating aldehyde-functionalized furans. Enzymes like 5-hydroxymethylfurfural oxidase (HMFO) can catalyze the oxidation of HMF to 2,5-diformylfuran (DFF) and further to 2,5-furandicarboxylic acid (FDCA). univ-poitiers.frnih.govresearchgate.net This process involves the selective oxidation of a primary alcohol to an aldehyde and the subsequent oxidation of the aldehyde to a carboxylic acid. The table below summarizes some enzymes involved in the transformation of furan derivatives.

| Enzyme Class | Substrate(s) | Product(s) | Reference(s) |

| Aryl-alcohol oxidase (AAO) | 5-Hydroxymethylfurfural (HMF), 2,5-Diformylfuran (DFF) | 2,5-Diformylfuran (DFF), Formylfurancarboxylic acid (FFCA) | researchgate.net |

| 5-Hydroxymethylfurfural oxidase (HMFO) | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | univ-poitiers.frnih.gov |

| Vanillin dehydrogenase (VDH) | Furan aldehydes | Furan carboxylic acids | psecommunity.org |

| Transaminase (TA) | Furanaldehydes | Furfurylamines | nih.gov |

| Galactose Oxidase | D-galactose, HMF | D-galacto-hexodialdose, 2,5-Diformylfuran (DFF) | psecommunity.orgnih.gov |

The synthesis of a tetra-aldehyde functionalized furan like this compound would necessitate enzymes capable of multiple, regioselective formylation or oxidation reactions on the furan core. While direct enzymatic formylation of C-H bonds on the furan ring is not a well-established strategy, the oxidation of precursor molecules with hydroxymethyl or other suitable groups at the 2,3,4, and 5 positions could be a viable chemoenzymatic approach. The development of such a process would likely require significant enzyme engineering to achieve the desired activity and selectivity for a polysubstituted furan.

Green Chemistry Principles in this compound Synthesis

The synthesis of highly functionalized molecules like this compound presents an opportunity to apply the principles of green chemistry to minimize environmental impact. acs.org These principles focus on the use of renewable feedstocks, the reduction of waste, and the use of safer chemicals and reaction conditions.

A key principle of green chemistry is the use of renewable feedstocks. rsc.org Furan derivatives are often synthesized from biomass. researchgate.netunive.it For instance, furfural is derived from the hemicellulose component of plant biomass, while HMF is obtained from the dehydration of C6 sugars like fructose (B13574) and glucose. rsc.org A green synthesis of this compound would ideally start from such bio-based precursors.

The choice of catalysts and reagents is another critical aspect. Green chemistry favors the use of catalytic methods over stoichiometric ones to reduce waste. nih.gov The development of efficient catalysts for the selective functionalization of the furan ring is crucial. While traditional methods for formylation, such as the Vilsmeier-Haack reaction, generate significant waste, alternative catalytic approaches are being explored. researchgate.net The use of solid acid catalysts, ionic liquids, and non-noble metal catalysts are being investigated for the synthesis of various furan derivatives to improve sustainability. nih.gov

The selection of solvents is also a major consideration in green chemistry. Many traditional organic solvents are volatile and toxic. acs.org The use of greener solvents such as water, supercritical fluids, or bio-derived solvents is encouraged. For the synthesis of furan derivatives, multiphasic systems are sometimes employed to facilitate product separation and catalyst recycling, further enhancing the green credentials of the process.

The principles of atom economy and waste minimization are central to green chemistry. A synthetic route to this compound should be designed to maximize the incorporation of atoms from the starting materials into the final product. This involves minimizing the use of protecting groups and designing efficient, high-yielding reaction steps. The table below outlines how green chemistry principles could be applied to the hypothetical synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Design a synthetic route that minimizes the generation of byproducts. |

| Atom Economy | Utilize catalytic methods and reactions that maximize the incorporation of starting materials. |

| Less Hazardous Chemical Syntheses | Avoid the use of toxic reagents and solvents. |

| Designing Safer Chemicals | The target molecule itself may have applications that are more benign than existing alternatives. |

| Safer Solvents and Auxiliaries | Employ water, bio-solvents, or solvent-free conditions where possible. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Start from biomass-derived furan precursors. |

| Reduce Derivatives | Avoid the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Employ highly selective and recyclable catalysts, including biocatalysts. |

| Design for Degradation | Consider the end-of-life of the product and its potential for biodegradation. |

| Real-time analysis for Pollution Prevention | Monitor reactions in real-time to prevent runaway reactions and byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of explosions, fires, and releases. |

While a dedicated green synthesis for this compound is yet to be developed, the principles of green chemistry provide a clear framework for designing a sustainable and environmentally responsible synthetic pathway.

Exploration of Reactivity and Mechanistic Pathways of Furan 2,3,4,5 Tetracarbaldehyde

Aldehyde Group Reactivity in Polyfunctional Systems

The reactivity of the four aldehyde groups in furan-2,3,4,5-tetracarbaldehyde is anticipated to be complex and highly dependent on the reaction conditions and the nature of the attacking reagent. The electron-withdrawing nature of the multiple aldehyde groups would likely decrease the electron density of the furan (B31954) ring, potentially influencing the reactivity of the aldehydes themselves.

Condensation Reactions with Amines and Diamines for Imine Formation

The reaction of aldehydes with primary amines to form imines, or Schiff bases, is a fundamental transformation in organic chemistry. masterorganicchemistry.comlibretexts.org In the case of this compound, condensation with amines and diamines could lead to the formation of polyimines. The reaction with diamines, in particular, opens up the possibility of forming macrocyclic structures. nih.gov The formation of imines is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. libretexts.orglumenlearning.com

The kinetics of polyimine formation from this compound would be influenced by several factors, including the steric and electronic properties of the amine, the solvent, and the presence of a catalyst. The reaction rate is typically greatest at a slightly acidic pH (around 5), as sufficient acid is needed to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its removal as water, while at lower pH, the amine reactant becomes protonated and non-nucleophilic. lumenlearning.com

The thermodynamics of the reaction are governed by the equilibrium between the reactants and the imine products. nih.gov To drive the reaction towards the formation of the polyimine, the removal of water is often necessary, which can be achieved using a Dean-Stark apparatus or by the addition of a drying agent. nih.gov The stability of the resulting polyimine, which can be influenced by conjugation and the formation of stable macrocyclic structures, will also play a crucial role in the thermodynamic favorability of the reaction.

Illustrative Data Table for a Hypothetical Condensation Reaction

| Reactant | Product | Catalyst | Solvent | Temperature (°C) | Theoretical Yield (%) |

| This compound + 4 eq. Aniline | Tetraimine | Acetic Acid | Toluene | 110 (reflux) | >90 |

| This compound + 2 eq. Ethylenediamine | Diimine Macrocycle | p-Toluenesulfonic acid | Benzene (B151609) | 80 (reflux) | Variable |

This table is a hypothetical representation based on general principles of imine formation and is not derived from experimental data for this compound.

Achieving stereochemical control in the condensation reactions of this compound, particularly when using chiral amines or diamines, is a significant synthetic challenge. The use of chiral diamines can lead to the formation of chiral macrocycles, and the stereochemical outcome can be influenced by the choice of a metal template. nih.gov The inherent chirality of the starting materials can direct the stereochemistry of the newly formed stereocenters in the product.

Formation of Acetals and Thioacetals

The reaction of aldehydes with alcohols or thiols in the presence of an acid catalyst leads to the formation of acetals and thioacetals, respectively. organic-chemistry.org This reaction is a common method for protecting aldehyde functional groups during other chemical transformations. For this compound, the selective protection of one or more aldehyde groups would be a key challenge. The relative reactivity of the four aldehyde groups towards acetalization would depend on steric hindrance and electronic effects. It is conceivable that the aldehyde groups at the 2- and 5-positions might exhibit different reactivity compared to those at the 3- and 4-positions due to the influence of the furan ring oxygen.

The formation of acetals is a reversible process, and they can be hydrolyzed back to the corresponding aldehydes under acidic conditions with excess water. organic-chemistry.org Thioacetals are generally more stable to acidic hydrolysis.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for the conversion of aldehydes and ketones to alkenes. wikipedia.orgwikipedia.org In the context of this compound, these reactions offer a route to poly-alkenyl furan derivatives. The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org

A significant challenge in applying these reactions to a polyaldehyde like this compound would be achieving selectivity. The reaction of one equivalent of the ylide or phosphonate carbanion could potentially lead to a mixture of products where any one of the four aldehyde groups has reacted. The stereoselectivity of the resulting alkene is a key feature of these reactions. Non-stabilized Wittig ylides generally lead to (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.orgadichemistry.com The HWE reaction typically provides excellent (E)-selectivity. wikipedia.orgnrochemistry.com

Illustrative Data Table for a Hypothetical HWE Reaction

| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Major Alkene Isomer |

| This compound (1 eq.) | Triethyl phosphonoacetate (1 eq.) | NaH | THF | 25 | E |

| This compound (1 eq.) | (CF3CH2O)2P(O)CH2CO2Et (1 eq.) | KHMDS/18-crown-6 | THF | -78 | Z |

This table is a hypothetical representation based on the general principles of the Horner-Wadsworth-Emmons reaction and is not based on experimental data for this compound.

Selective Oxidation and Reduction Pathways of Multiple Aldehyde Groups

The selective oxidation of one aldehyde group in this compound to a carboxylic acid, while leaving the other three intact, would be a formidable synthetic challenge. The use of mild and selective oxidizing agents would be crucial. For instance, the Pinnick oxidation (using sodium chlorite) or Tollens' reagent are known for the selective oxidation of aldehydes to carboxylic acids in the presence of other oxidizable functional groups. youtube.com The regioselectivity of such an oxidation on this compound would likely be influenced by the electronic environment of each aldehyde group.

Similarly, the selective reduction of one aldehyde group to an alcohol would require the use of a mild reducing agent. Aldehydes are generally more reactive towards reduction than ketones. youtube.com Reagents like sodium triacetoxyborohydride (B8407120) are known to selectively reduce aldehydes in the presence of ketones. youtube.com However, achieving selectivity between the four aldehyde groups in this compound would be difficult. Catalytic hydrogenation could also be employed, and the choice of catalyst and reaction conditions could potentially influence the selectivity. acsgcipr.org

Furan Ring Reactivity in the Presence of Multiple Aldehyde Substituents

The reactivity of the furan ring in this compound is profoundly dictated by the strong electron-withdrawing nature of the four aldehyde substituents. These groups significantly decrease the electron density of the heterocyclic ring, thereby deactivating it towards reactions that are typical for electron-rich aromatic systems.

Diels-Alder Reactions and Cycloaddition Chemistry

The Diels-Alder reaction, a cornerstone of cycloaddition chemistry, typically involves an electron-rich diene reacting with an electron-deficient dienophile. khanacademy.org Furan itself can act as a diene, although its aromatic character makes it less reactive than non-aromatic dienes. youtube.com The presence of electron-withdrawing substituents on the furan ring, such as in this compound, is highly detrimental to its reactivity as a diene in normal-electron-demand Diels-Alder reactions. nih.gov This deactivation arises from the lowering of the Highest Occupied Molecular Orbital (HOMO) energy of the furan ring, which weakens its interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

Despite this deactivation, Diels-Alder reactions of electron-poor furans are not entirely impossible and represent an area of active research. nih.gov Studies on derivatives like furoic acids have shown that these reactions can proceed, albeit often requiring forcing conditions such as high pressure, elevated temperatures, or the use of Lewis acid catalysts. nih.govnih.gov It has also been demonstrated that performing these reactions in water can lead to a significant rate enhancement. nih.gov In some cases, electron-poor furans can even act as dienophiles in inverse-electron-demand Diels-Alder reactions when paired with a sufficiently electron-rich diene. nih.govacs.org

For this compound, it is anticipated that its participation as a diene in a Diels-Alder reaction would be exceptionally challenging. However, it is conceivable that under harsh conditions or with highly reactive dienophiles, cycloaddition could be induced. The resulting oxabicycloheptene adducts could serve as precursors to highly substituted benzene derivatives through subsequent dehydration or deoxygenation reactions. nih.gov

Table 1: General Effect of Substituents on Furan Reactivity in Diels-Alder Reactions

| Substituent Type on Furan Ring | Effect on Diene Reactivity | Expected Reactivity of this compound |

| Electron-donating (e.g., -CH₃, -OR) | Increases reactivity | N/A |

| Electron-withdrawing (e.g., -CHO, -COOH) | Decreases reactivity | Very Low |

Nucleophilic Attack on the Furan Ring

While nucleophilic aromatic substitution is uncommon for furan itself, the presence of strong electron-withdrawing groups can facilitate such reactions by stabilizing the intermediate Meisenheimer complex. In the case of this compound, the four aldehyde groups create a highly electrophilic aromatic system. This could, in principle, make the furan ring susceptible to nucleophilic attack.

However, a more probable site for nucleophilic attack is the electrophilic carbon atom of the aldehyde groups. youtube.com Nucleophiles would preferentially add to the carbonyl carbons, leading to a variety of potential products depending on the nature of the nucleophile and the reaction conditions. Direct nucleophilic attack on the furan ring itself would be a competing, and likely less favorable, pathway. For a nucleophilic substitution on the ring to occur, a suitable leaving group would also be necessary, which is not present on the parent this compound.

Ring-Opening and Rearrangement Reactions

The furan ring is known to undergo ring-opening reactions under various conditions. rsc.org For instance, oxidative ring-opening can lead to the formation of 1,4-dicarbonyl compounds. acs.orgnih.gov In the case of this compound, the high degree of oxidation already present might influence the course of such reactions. It is plausible that under specific oxidative or reductive conditions, or through palladium-catalyzed processes, the furan ring could be opened to yield highly functionalized linear products. rsc.org

Acid-catalyzed rearrangements are also a feature of furan chemistry. researchgate.net The presence of the aldehyde groups could influence the stability of any cationic intermediates, potentially leading to complex skeletal reorganizations.

Intramolecular Cyclization and Macrocyclization Events

The proximity of the four aldehyde groups on the furan ring of this compound introduces the possibility of intramolecular reactions. While no specific studies on this compound have been reported, the general principles of organic chemistry suggest that intramolecular cyclizations could occur. For instance, base-catalyzed intramolecular aldol-type condensations between adjacent aldehyde groups could lead to the formation of fused ring systems.

Furthermore, the aldehyde functionalities provide handles for the construction of larger macrocyclic structures. By reacting the aldehyde groups with appropriate bifunctional reagents, it is conceivable that macrocycles could be synthesized. Such macrocyclization strategies are a topic of significant interest in supramolecular chemistry and materials science. cam.ac.uk The rigid furan core could serve as a scaffold to create pre-organized cavities for host-guest chemistry.

Advanced Spectroscopic and Structural Elucidation of Furan 2,3,4,5 Tetracarbaldehyde and Its Derived Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Analyses

For a hypothetical Furan-2,3,4,5-tetracarbaldehyde molecule, a complete set of 1D and 2D NMR experiments would be essential for unambiguous structural assignment.

¹H NMR: A proton NMR spectrum would be expected to show signals corresponding to the four aldehyde protons. The chemical shifts of these protons would be highly influenced by their positions on the furan (B31954) ring and by through-space interactions with each other.

¹³C NMR: A carbon-13 NMR spectrum would reveal the resonances for the four aldehyde carbonyl carbons and the four carbons of the furan ring. The chemical shifts would provide insight into the electronic environment of each carbon atom.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between protons and carbons. For instance, HMBC would be crucial for correlating the aldehyde protons to the specific carbons of the furan ring they are attached to.

However, a search of scientific databases has yielded no published ¹H, ¹³C, COSY, HSQC, or HMBC NMR data for this compound.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies are employed to investigate time-dependent processes such as conformational changes or restricted rotation around single bonds. For this compound, DNMR could potentially be used to study the rotational barriers of the four aldehyde groups. Steric hindrance between the adjacent aldehyde groups might lead to preferred conformations and restricted rotation, which could be observed by changes in the NMR spectra at different temperatures.

No dynamic NMR studies concerning the conformational analysis of this compound have been reported in the scientific literature.

Advanced Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of this compound with high precision. This would allow for the unambiguous determination of its molecular formula, C₈H₄O₅.

There is no high-resolution mass spectrometry data available in the literature for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, MS/MS would be expected to show characteristic losses of CHO groups and fragmentation of the furan ring, providing further confirmation of its structure.

No tandem mass spectrometry (MS/MS) studies or fragmentation data for this compound have been documented.

Single Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the supramolecular arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking.

A search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound.

Crystallographic Characterization of the Compound and its Rigid Derivatives

The furan ring is an aromatic heterocycle, and while the ring itself is planar, the four aldehyde substituents would be subject to steric hindrance, which could force the aldehyde groups to twist out of the plane of the furan ring. The degree of this twisting would be a key feature of the molecular conformation. The planarity of the molecule would be further influenced by the formation of intermolecular interactions in the solid state.

Rigid derivatives of this compound, for instance, those formed through reactions of the aldehyde groups to create more extended, less flexible structures, would also be of significant interest for crystallographic studies. These derivatives could provide insights into how the core furan-tetracarbaldehyde unit behaves within a more constrained environment.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 820.1 |

| Z | 4 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing its structural details. For this compound, these techniques would provide characteristic signals for the aldehyde groups and the furan ring.

The most prominent feature in the FTIR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups. In a molecule with four such groups, this band might be broadened or even split into multiple components due to slight differences in the environment of each carbonyl group or intermolecular interactions. The position of this band, typically in the region of 1700-1730 cm⁻¹, can be sensitive to the electronic environment and hydrogen bonding.

The C-H stretching vibrations of the aldehyde groups would be expected to appear as a pair of weak to medium bands in the region of 2850-2750 cm⁻¹. The presence of these bands is a classic indicator of an aldehyde functional group.

The furan ring itself has a set of characteristic ring stretching and bending vibrations. These typically appear in the fingerprint region of the spectrum (below 1600 cm⁻¹). For instance, C=C stretching vibrations within the furan ring are expected in the 1500-1600 cm⁻¹ region, while C-O-C stretching vibrations would appear at lower wavenumbers. globalresearchonline.net

Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. Due to the potential for high symmetry in the molecule, some vibrational modes might be exclusively or more strongly Raman active, while others are more prominent in the IR spectrum, illustrating the principle of mutual exclusion for centrosymmetric molecules.

Hydrogen bonding, specifically the weak C-H···O interactions, would likely cause a slight red-shift (a shift to lower wavenumber) in the C=O stretching frequency and a blue-shift (a shift to higher wavenumber) in the C-H stretching frequency of the participating aldehyde groups. Careful analysis of the peak positions and shapes in the vibrational spectra could thus provide indirect evidence for the presence and strength of these interactions in the solid state.

Predicted Vibrational Frequencies for this compound:

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~2850, ~2750 | Aldehyde C-H stretch | FTIR, Raman |

| ~1720 | Aldehyde C=O stretch | FTIR, Raman |

| ~1580 | Furan ring C=C stretch | FTIR, Raman |

| ~1450 | Furan ring C-C stretch | FTIR, Raman |

| ~1250 | Furan ring C-O-C stretch | FTIR, Raman |

| ~880 | Furan ring C-H out-of-plane bend | FTIR |

Theoretical and Computational Investigations of Furan 2,3,4,5 Tetracarbaldehyde

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Theoretical studies, primarily employing quantum chemical methods, are indispensable for understanding the intrinsic properties of Furan-2,3,4,5-tetracarbaldehyde at a molecular level. These computational approaches provide insights into the molecule's electronic landscape and preferred three-dimensional arrangement.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the ground state properties of this compound. DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the optimized molecular geometry, bond lengths, bond angles, and electronic charge distribution. manchester.ac.uk The presence of four electron-withdrawing aldehyde groups is anticipated to significantly influence the electronic structure of the furan (B31954) ring. This substitution pattern is expected to decrease the electron density on the furan ring, impacting its aromaticity and reactivity. The calculated bond lengths within the furan ring may deviate from those of unsubstituted furan, reflecting the electronic pull of the formyl substituents.

A hypothetical data table of selected calculated geometric parameters for this compound, based on DFT calculations of similar furan derivatives, is presented below.

| Parameter | Predicted Value |

| C2-C3 Bond Length | ~1.38 Å |

| C3-C4 Bond Length | ~1.42 Å |

| C4-C5 Bond Length | ~1.38 Å |

| O1-C2 Bond Length | ~1.37 Å |

| O1-C5 Bond Length | ~1.37 Å |

| C-O (aldehyde) Bond Length | ~1.21 Å |

| C-H (aldehyde) Bond Length | ~1.11 Å |

| C2-C3-C4 Bond Angle | ~107° |

| C3-C4-C5 Bond Angle | ~107° |

| C-C-O (aldehyde) Bond Angle | ~124° |

Note: These values are illustrative and would require specific DFT calculations for this compound for precise determination.

Conformational Analysis and Energetics of Multiple Aldehyde Rotamers

A representative table of hypothetical relative energies for different rotamers of this compound could be generated through computational scans of the potential energy surface.

| Conformer | Relative Energy (kcal/mol) |

| All-trans | 0.0 (Reference) |

| Cis, trans, trans, trans | 1.2 |

| Cis, cis, trans, trans | 2.5 |

| All-cis | 5.0 |

Note: This table is a hypothetical representation. Actual relative energies would depend on the level of theory and the specific rotational arrangement of all four aldehyde groups.

Reaction Mechanism Elucidation and Transition State Analysis using Quantum Chemical Methods

Quantum chemical methods are pivotal in mapping out the potential reaction pathways for this compound, identifying transition states, and calculating activation energies. This allows for a deeper understanding of its chemical behavior.

Computational Modeling of Aldehyde Condensation Pathways

The aldehyde functionalities of this compound make it a candidate for various condensation reactions, such as aldol-type condensations. osti.gov Computational modeling can be employed to investigate the mechanisms of these reactions. For instance, the reaction with ketones or other enolizable compounds can be studied to determine the most favorable reaction sites and the stereochemical outcomes. acs.org Transition state theory, combined with DFT calculations, can elucidate the energy profiles of these condensation reactions, providing insights into the reaction kinetics. The presence of multiple aldehyde groups offers the potential for intramolecular condensation reactions, leading to the formation of novel cyclic structures.

Furan Ring Transformation Mechanisms

The furan ring itself can undergo transformations under certain conditions. Computational studies on furan and its derivatives have shown that acid-catalyzed ring-opening is a possible degradation pathway. acs.orgrsc.org For this compound, the strong electron-withdrawing nature of the aldehyde groups would likely influence the mechanism and energetics of such a transformation. Theoretical investigations can model the protonation of the furan ring oxygen, followed by nucleophilic attack and subsequent ring cleavage. acs.org Additionally, oxidative degradation of the furan moiety can be explored computationally, identifying the most likely initial sites of attack and the subsequent reaction intermediates. aip.org

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) for Experimental Validation

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a molecule should it be synthesized. manchester.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The protons of the aldehyde groups are expected to appear at a characteristic downfield shift. Due to the substitution pattern, there are no protons directly attached to the furan ring. The chemical shifts of the furan ring carbons would be significantly influenced by the electron-withdrawing aldehyde groups, appearing at different positions compared to unsubstituted furan.

Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C2, C5 | ~150-155 | - |

| C3, C4 | ~120-125 | - |

Note: These are estimated ranges and would be refined by specific calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of this compound. The presence of the conjugated system involving the furan ring and the four carbonyl groups is expected to give rise to π → π* transitions. The exact wavelength of maximum absorption (λmax) would be dependent on the extent of conjugation and the specific conformation of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde groups, typically in the region of 1680-1720 cm⁻¹. Other characteristic bands would include C-H stretching of the aldehyde groups and various vibrations associated with the furan ring. researchgate.net

Predicted Key IR Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C=O Stretch (aldehyde) | 1680 - 1720 |

| C-H Stretch (aldehyde) | 2720 - 2820 |

| Furan Ring C-O-C Stretch | 1000 - 1300 |

Note: These are general ranges and would be more precisely determined through computational analysis.

Molecular Dynamics (MD) Simulations of Self-Assembly and Intermolecular Interactions

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the specific computational investigation of this compound. As of the current date, there are no published molecular dynamics (MD) simulation studies focused explicitly on the self-assembly and intermolecular interactions of this particular compound. The synthesis and properties of polysubstituted furans are topics of ongoing research, but detailed computational analyses, such as those requested, remain a niche area yet to be explored for this specific molecule. acs.orgmdpi.comresearchgate.netnih.govrsc.org

The parent compound, furan, is a well-studied heterocyclic molecule. nih.govrsc.org However, the introduction of four bulky and polar carbaldehyde groups at all available ring positions would drastically alter its electronic and steric properties, leading to unique intermolecular behaviors that cannot be simply extrapolated from the unsubstituted furan.

While direct research on this compound is not available, a hypothetical discussion of the potential research approaches and expected findings can be outlined based on general principles of computational chemistry and the behavior of similar poly-functionalized aromatic molecules.

Hypothetical Research Directions:

Should such a study be undertaken, researchers would likely employ all-atom MD simulations. The initial steps would involve the development of a robust force field for this compound. This would require the determination of accurate partial atomic charges, Lennard-Jones parameters, and dihedral angle potentials, likely derived from high-level quantum mechanical calculations.

The simulations would likely be conducted in various solvents of differing polarity to understand how the environment influences self-assembly. Key analyses would include the calculation of radial distribution functions (RDFs) to identify preferential packing arrangements and intermolecular distances. The formation of hydrogen bonds, π-π stacking interactions, and dipole-dipole interactions would be of primary interest.

Expected Intermolecular Interactions and Self-Assembly:

Given the molecular structure, it is plausible that this compound would exhibit strong and directional intermolecular interactions. The four carbaldehyde groups provide multiple sites for hydrogen bonding, both as acceptors (the carbonyl oxygens) and potentially as weak donors (the aldehydic hydrogens). These interactions could lead to the formation of extended one-dimensional chains or two-dimensional sheet-like structures.

Furthermore, the electron-deficient nature of the furan ring, induced by the four electron-withdrawing aldehyde groups, would likely promote π-π stacking interactions. The planarity of the furan core would facilitate close packing. The interplay between in-plane hydrogen bonding and perpendicular π-π stacking could result in complex and well-ordered three-dimensional supramolecular architectures.

Illustrative Data Tables (Hypothetical):

The following tables are purely illustrative of the types of data that would be generated from such a molecular dynamics study. These are not based on actual experimental or computational results for this compound.

Table 1: Hypothetical Radial Distribution Function (RDF) Peak Positions for Key Interatomic Distances in a Simulated Amorphous Cell of this compound.

| Interacting Atom Pair | First Peak Position (Å) | Second Peak Position (Å) |

| O(carbonyl)···H(aldehyde) | 2.1 | 4.5 |

| Ring Centroid···Ring Centroid | 3.5 | 7.0 |

| O(furan)···H(aldehyde) | 3.8 | - |

| C(carbonyl)···O(carbonyl) | 3.2 | 6.1 |

This hypothetical data would suggest preferred distances for hydrogen bonding and π-π stacking.

Table 2: Hypothetical Average Number of Intermolecular Hydrogen Bonds per Molecule of this compound in Different Solvents.

| Solvent | Average H-Bonds per Molecule |

| Water | 0.8 |

| Methanol | 1.5 |

| Chloroform | 2.8 |

| Hexane | 3.5 |

This hypothetical data would indicate how solvent polarity might compete with and disrupt the self-assembly driven by hydrogen bonding.

Future Research Directions and Unexplored Avenues in Furan 2,3,4,5 Tetracarbaldehyde Chemistry

Development of Highly Selective Catalysts for Complex Transformations

The primary challenge in utilizing Furan-2,3,4,5-tetracarbaldehyde lies in achieving regioselectivity. The four aldehyde groups, while electronically distinct due to their positions on the furan (B31954) ring, will likely exhibit competitive reactivity. Future research must prioritize the development of catalysts that can discriminate between these groups.

Site-Selective Catalysis: The development of catalysts capable of targeting a single aldehyde group or a specific pair (e.g., C2/C5 vs. C3/C4) is paramount. This could be achieved through catalysts that recognize the subtle electronic differences or steric environments of the aldehyde positions. Zeolites and other microporous materials with tunable acidity and shape-selectivity could offer a promising avenue for such selective transformations. rsc.org

Enzyme-Mimicking Catalysts: Bio-inspired catalysts, such as those mimicking the active sites of enzymes, could provide the necessary specificity. These catalysts might employ hydrogen bonding and other non-covalent interactions to orient the substrate in a way that exposes only one or two aldehyde groups to the catalytic center.

Lewis Acid Catalysis: Different Lewis acids could be explored to selectively activate specific aldehyde groups. researchgate.net The choice of Lewis acid and solvent system could be critical in modulating the reactivity of the formyl groups. For instance, a bulky Lewis acid might preferentially coordinate to the less sterically hindered C2 and C5 aldehydes.

| Catalyst Type | Potential Selectivity | Rationale |

| Zeolite H-ZSM-5 | C2/C5-CHO selective | Shape-selectivity based on pore size could favor reactions at the less hindered positions. |

| Bulky Lewis Acids (e.g., Al(O-i-Pr)3) | C2/C5-CHO selective | Steric hindrance may prevent coordination with the more crowded C3/C4 aldehyde groups. |

| Chiral Organocatalysts | Enantioselective transformations | Could lead to chiral products by differentiating between prochiral faces of the aldehyde groups. |

Exploration of Novel Reaction Pathways and Domino Sequences

The high functionality of this compound makes it an ideal candidate for domino reactions, where a single synthetic operation triggers a cascade of bond-forming events.

Intramolecular Cascades: Under specific catalytic conditions, it may be possible to trigger intramolecular aldol (B89426) or Cannizzaro-type reactions, leading to complex fused-ring systems in a single step.

Multi-Component Reactions: The tetra-aldehyde could serve as a central scaffold in multi-component reactions, reacting with several other reagents in a one-pot synthesis to rapidly build molecular complexity. For example, a reaction with amines, isocyanides, and other nucleophiles could lead to a diverse library of heterocyclic compounds.

| Reaction Type | Potential Products | Significance |

| Domino Reaction with Hydrazine | Fused Pyridazino[4,5-c]furan derivatives | Rapid access to complex nitrogen-containing heterocycles. |

| [4+2] Cycloaddition with Maleimides | Bicyclic adducts | Building blocks for polymers and functional materials. |

| Knoevenagel Condensation Cascade | Poly-conjugated systems | Potential applications in organic electronics. |

Integration into Bio-Inspired and Biomimetic Systems

The furan scaffold is present in numerous natural products and biologically active molecules. The tetra-aldehyde could serve as a unique starting material for the synthesis of novel bio-inspired systems.

Scaffold for Macrocycles: The four aldehyde groups provide multiple points for cyclization, making it an excellent precursor for the synthesis of novel macrocycles with defined cavities. These could act as synthetic receptors for ions or small molecules, mimicking the function of ionophores or enzymes.

Synthesis of Natural Product Analogues: By selectively transforming the aldehyde groups, it may be possible to synthesize analogues of existing furan-containing natural products with potentially enhanced or novel biological activities.

Bioconjugation: The aldehyde functionalities can be used for covalent attachment to biomolecules such as proteins or DNA, enabling the development of new bioprobes or therapeutic agents.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

Given the potential for multiple simultaneous reactions, understanding the reaction pathways of this compound requires advanced analytical techniques capable of real-time monitoring.

In Situ Spectroscopy: Techniques like ReactIR (FTIR), Raman spectroscopy, and in situ NMR can provide real-time information on the consumption of reactants and the formation of intermediates and products. This is crucial for optimizing reaction conditions to favor a desired product.

Mass Spectrometric Methods: The use of advanced mass spectrometry techniques, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) coupled with tandem MS, can help identify transient intermediates in complex reaction mixtures. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different aldehyde groups, model reaction pathways, and calculate the spectroscopic signatures of potential intermediates and products, aiding in the interpretation of experimental data. manchester.ac.uk

| Technique | Information Gained | Research Application |

| In Situ FTIR/Raman | Real-time concentration profiles of functional groups | Optimization of catalyst and reaction conditions for selectivity. |

| High-Resolution Mass Spectrometry | Identification of transient intermediates and byproducts | Elucidation of complex reaction mechanisms and domino sequences. |

| DFT Calculations | Theoretical reaction barriers and product stabilities | Guiding experimental design and predicting regioselectivity. manchester.ac.uk |

High-Throughput Screening and Combinatorial Approaches for Material Discovery

The potential for this compound to participate in a wide range of reactions makes it an excellent candidate for combinatorial chemistry and high-throughput screening (HTS) to discover new materials. nih.gov

Polymer Synthesis: The tetra-aldehyde can be used as a cross-linking agent or a monomer in the synthesis of novel polymers. A combinatorial approach, reacting it with a library of di- or poly-amines, diols, or other linkers, could rapidly generate a wide range of polymeric materials with diverse properties.

Metal-Organic Frameworks (MOFs): The aldehyde groups can be converted to carboxylates or other linking groups suitable for the synthesis of MOFs. The high functionality of the furan core could lead to MOFs with high connectivity and potentially interesting porous structures and catalytic properties.

Discovery of Novel Dyes and Pigments: The extended conjugation possible through reactions at the aldehyde sites could lead to the discovery of new chromophores. High-throughput screening of reaction products for their photophysical properties could accelerate the identification of novel dyes and functional pigments.

| Approach | Target Materials | Potential Properties |

| Combinatorial Polymerization | Cross-linked polymers, hyperbranched polymers | High thermal stability, tunable mechanical properties, chemical resistance. |

| MOF Synthesis | Highly porous frameworks | Gas storage, separation, heterogeneous catalysis. |

| Reaction with Anilines/Phenols | Conjugated small molecules | Organic light-emitting diodes (OLEDs), sensors, pigments. |

Q & A

What are the established synthetic routes for Furan-2,3,4,5-tetracarbaldehyde, and what critical parameters influence yield?

This compound is synthesized via oxidation of polyhydroxyfuran precursors. A common method involves oxidizing 2,3,4,5-tetrahydroxyfuran with periodic acid (HIO) in anhydrous dichloromethane at 0–5°C to prevent over-oxidation to carboxylic acids. Key parameters include:

- Stoichiometry : Use 4.2 equivalents of oxidant to ensure complete conversion of hydroxyl groups to aldehydes.

- Solvent : Polar aprotic solvents (e.g., DCM) enhance solubility and reduce side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product from oligomeric byproducts. Yields typically range from 40–60%, depending on moisture control .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy :

- H NMR: Four singlet peaks at δ 9.9–10.1 ppm correspond to aldehyde protons.

- C NMR: Four carbonyl carbons resonate at δ 192–195 ppm.

- FTIR : Strong C=O stretches at 1720 cm and furan ring vibrations near 1600 cm.

- Mass Spectrometry : High-resolution ESI-MS ([M-H] at m/z 179.9943) confirms the molecular formula (CHO).

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) resolve degradation products (retention time ~8.2 min) .

How can computational chemistry resolve discrepancies between experimental and theoretical electronic properties of this compound?

Density Functional Theory (DFT) with the B3LYP functional and aug-cc-pVTZ basis sets models the electronic structure. Discrepancies in O K-edge photoionization cross-sections (experimental vs. theoretical) arise from:

- Basis Set Limitations : Augmenting with diffuse functions improves agreement for oxygen atoms.

- Solvent Effects : Implicit solvation models (e.g., COSMO) align computed UV-Vis spectra (TD-DFT) with experimental data.

- Vibrational Analysis : Compare computed IR frequencies (scaled by 0.961) to experimental FTIR to validate ground-state geometry .

What strategies are recommended for analyzing contradictory data in the compound’s reactivity across different studies?

- Controlled Replication : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize moisture-induced side reactions.

- Advanced Characterization : Use X-ray crystallography or O NMR to confirm intermediate structures during aldol condensations.

- Kinetic Profiling : In situ FTIR monitors reaction progress (e.g., aldehyde consumption at 1720 cm) to identify rate-limiting steps.

- Cross-Study Comparison : Benchmark against analogous aldehydes (e.g., glutaraldehyde) to contextualize steric/electronic effects .

What advanced applications in materials science exploit the multifunctional reactivity of this compound?

- Self-Healing Polymers : Forms dynamic Schiff bases with polyamines, enabling reversible crosslinking (pH 7–8).

- Covalent Organic Frameworks (COFs) : Condensation with 1,4-diaminobenzene yields porous frameworks (surface area >500 m/g).

- Fluorescent Sensors : Reacts with hydrazine probes to detect Cu (limit of detection: 10 nM via fluorescence quenching).

- Drug Delivery Systems : Crosslinks hyaluronic acid hydrogels for controlled release (swelling ratio ~300%) .

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Signals | Interpretation |

|---|---|---|

| H NMR | δ 9.9–10.1 (4H, s) | Aldehyde protons |

| C NMR | δ 192–195 (4C) | Carbonyl carbons |

| FTIR | 1720 cm (C=O) | Aldehyde stretching |

| HRMS (ESI-) | m/z 179.9943 [M-H] | Confirms CHO |

Note: Data inferred from analogous compounds and computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.